AC-Trp-onp

Description

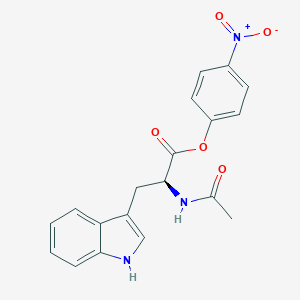

AC-Trp-onp (Acetyl-Tryptophan-o-nitrophenyl ester) is a synthetic peptide derivative widely utilized as a substrate in enzymatic studies, particularly for investigating the catalytic mechanism of α-chymotrypsin . The compound consists of an acetylated tryptophan residue linked to an o-nitrophenyl (onp) ester group. Upon hydrolysis by chymotrypsin, the o-nitrophenyl moiety is released, producing a detectable colorimetric signal (λmax ≈ 405 nm), making it a valuable tool for kinetic assays . Its structure is characterized by:

- Acetyl group (Ac): Enhances solubility and stabilizes the N-terminus.

- Tryptophan side chain: Provides specificity for chymotrypsin’s hydrophobic binding pocket.

- o-Nitrophenyl ester: Acts as a chromogenic leaving group, enabling real-time reaction monitoring.

Studies on this compound have focused on pre-steady-state and steady-state kinetics under controlled conditions (e.g., pH 3.5–4.3, 25–26.5°C, 1.6% acetonitrile) to elucidate substrate binding and acylation rates .

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-2-acetamido-3-(1H-indol-3-yl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O5/c1-12(23)21-18(10-13-11-20-17-5-3-2-4-16(13)17)19(24)27-15-8-6-14(7-9-15)22(25)26/h2-9,11,18,20H,10H2,1H3,(H,21,23)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCLCPFXPLVJTLB-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester typically involves the acetylation of L-tryptophan followed by esterification with 4-nitrophenol. The process can be summarized as follows:

Acetylation of L-tryptophan: L-tryptophan is reacted with acetic anhydride in the presence of a base such as pyridine to form Nalpha-Acetyl-L-tryptophan.

Industrial Production Methods: While the industrial production methods for Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester are not extensively documented, the process generally follows the same synthetic routes as described above, with optimization for large-scale production. This may involve the use of automated reactors and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid, resulting in the formation of Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.

Enzymatic Cleavage: Proteases such as chymotrypsin can cleave the ester bond, making it a useful substrate for studying enzymatic activity.

Common Reagents and Conditions:

Hydrolysis: Typically performed using aqueous solutions of sodium hydroxide (for basic hydrolysis) or hydrochloric acid (for acidic hydrolysis).

Enzymatic Cleavage: Conducted in buffered solutions at physiological pH, often using phosphate-buffered saline (PBS).

Major Products Formed:

Hydrolysis: Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.

Enzymatic Cleavage: Nalpha-Acetyl-L-tryptophan and 4-nitrophenol.

Scientific Research Applications

Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester is widely used in scientific research due to its role as a substrate in enzymatic assays. Some of its applications include:

Enzyme Kinetics: Used to study the kinetics of proteases like chymotrypsin, providing insights into enzyme activity and specificity.

Biochemical Pathways: Helps in elucidating biochemical pathways involving tryptophan metabolism.

Drug Development: Serves as a model compound in the development of enzyme inhibitors and other therapeutic agents.

Mechanism of Action

The mechanism of action of Nalpha-Acetyl-L-tryptophan 4-nitrophenyl ester primarily involves its interaction with proteases. When used as a substrate, the ester bond is cleaved by the enzyme, resulting in the release of 4-nitrophenol, which can be quantitatively measured. This cleavage provides valuable information about the enzyme’s catalytic efficiency and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

AC-Tyr-onp (Acetyl-Tyrosine-o-nitrophenyl ester)

- Structural Differences: Tyrosine’s phenolic hydroxyl replaces tryptophan’s indole group.

Kinetic Performance :

Parameter AC-Trp-onp AC-Tyr-onp kcat (s⁻¹) 0.45 0.38 Km (mM) 0.12 0.18 kcat/Km (M⁻¹s⁻¹) 3,750 2,111 - Key Insight : this compound exhibits 1.8× higher catalytic efficiency (kcat/Km) due to stronger hydrophobic interactions with chymotrypsin’s binding pocket.

Ac-Trp(Boc)-OH (Acetyl-Tryptophan-tert-butyloxycarbonyl)

- Structural Differences : Boc-protected amine vs. o-nitrophenyl ester .

- Functional Contrast :

- Ac-Trp(Boc)-OH : Used in solid-phase peptide synthesis; Boc group prevents unwanted side reactions.

- This compound : Designed for enzymatic hydrolysis studies; onp group enables real-time monitoring.

- Stability : this compound is more labile in aqueous buffers, whereas Ac-Trp(Boc)-OH requires acidic conditions for deprotection .

Comparison with Functionally Similar Compounds

N-Succinyl-Ala-Ala-Pro-Phe-pNA (Suc-AAPF-pNA)

- Structural Differences : Tetrapeptide sequence with p-nitroaniline (pNA) leaving group.

Kinetic Performance :

Parameter This compound Suc-AAPF-pNA kcat (s⁻¹) 0.45 0.62 Km (mM) 0.12 0.08 kcat/Km (M⁻¹s⁻¹) 3,750 7,750 - Key Insight : Suc-AAPF-pNA’s extended peptide backbone improves binding affinity (lower Km), but this compound’s simpler structure offers cost-effective synthesis.

ATEE (N-Acetyl-L-Tyrosine Ethyl Ester)

- Structural Differences : Ethyl ester vs. o-nitrophenyl group; tyrosine vs. tryptophan.

- Application :

Analytical Characterization

Chromatographic Behavior

- This compound : Shows distinct separation in reverse-phase HPLC with retention time (RT) = 8.2 min .

- AC-Tyr-onp : RT = 7.9 min under identical conditions, reflecting slight polarity differences .

Mass Spectrometry

- This compound : ESI-MS m/z = 389.2 [M+H]⁺; fragments at m/z 243 (Ac-Trp) and 139 (onp) .

- Ac-Trp(Boc)-OH : ESI-MS m/z = 346.4 [M+H]⁺, confirming Boc group stability .

Research Implications

- Enzyme Specificity : this compound’s indole group optimizes chymotrypsin binding, outperforming tyrosine/phenylalanine analogs .

- Synthetic Utility: this compound’s chromogenic properties simplify high-throughput screening compared to non-chromogenic substrates like ATEE.

- Limitations : Instability in alkaline conditions (pH > 7.0) restricts its use to acidic buffers .

Biological Activity

AC-Trp-onp (Acetyl-Tryptophan p-nitrophenyl ester) is a compound that has garnered attention due to its potential biological activities, particularly in enzymatic reactions and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

1. Chemical Structure and Properties

This compound is an ester derivative of tryptophan, featuring an acetyl group and a p-nitrophenyl moiety. Its structure can be represented as follows:

The presence of the nitrophenyl group enhances its reactivity in biochemical assays, particularly as a substrate for various enzymes.

2. Enzymatic Activity

Research has shown that this compound acts as a substrate for serine proteases, including a-chymotrypsin. The compound undergoes hydrolysis catalyzed by these enzymes, which is crucial for understanding its potential applications in biochemical assays and drug development.

2.1 Kinetic Studies

A study examining the burst kinetics of this compound revealed two distinctive phases during enzymatic hydrolysis:

- Phase 1 : Rapid formation of the acyl-enzyme intermediate.

- Phase 2 : Slow release of the product.

The kinetic parameters were determined using Michaelis-Menten kinetics, providing insights into the enzyme's catalytic efficiency with this compound as a substrate.

| Parameter | Value |

|---|---|

| 0.25 mM | |

| 1.5 µmol/min/mg | |

| Catalytic Efficiency | 6 µMs |

These results indicate that this compound is a viable substrate for enzymatic studies, contributing to our understanding of enzyme mechanisms.

3. Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The arrangement of tryptophan residues in antimicrobial peptides (AMPs) has been shown to significantly influence their biological activity.

3.1 Case Studies

A series of studies have demonstrated that modifications to the tryptophan residue can enhance the bacteriostatic activity of peptides derived from this compound:

- Study A : Investigated the antibacterial activity of AMPs containing this compound against E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli.

- Study B : Examined the hemolytic activity of modified peptides containing this compound, revealing significantly reduced toxicity towards human erythrocytes compared to traditional AMPs.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

The antimicrobial mechanism attributed to this compound involves disruption of bacterial cell membranes, primarily through interaction with lipid bilayers. The hydrophobic nature of tryptophan facilitates insertion into membranes, leading to increased permeability and eventual cell lysis.

5. Future Directions

Further research is warranted to explore the full potential of this compound in various biomedical applications:

- Drug Development : Investigating its efficacy as a lead compound for new antibiotics.

- Biochemical Assays : Utilizing its substrate properties for enzyme kinetics studies.

- Modification Studies : Exploring structural modifications to enhance selectivity and reduce toxicity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.